![molecular formula C16H22N4O B2405715 N-(2-Cyclopropylpropan-2-yl)-4-methyl-2-(methylamino)pyrrolo[1,2-a]pyrimidine-8-carboxamide CAS No. 2138338-16-4](/img/structure/B2405715.png)
N-(2-Cyclopropylpropan-2-yl)-4-methyl-2-(methylamino)pyrrolo[1,2-a]pyrimidine-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
- Pyrrolo[1,2-a]pyrimidines have attracted attention due to their potential as anticancer agents. Researchers explore their inhibitory effects on specific kinases involved in cancer cell proliferation and survival .
- Unexpectedly, pyrrolo[1,2-a]pyrimidines display aggregation-induced emission enhancement (AIEE) properties . AIEE materials emit stronger fluorescence upon aggregation.
Anticancer Agents
Photophysical Properties
Antibacterial Agents
Mecanismo De Acción
Target of Action
The compound N-(2-Cyclopropylpropan-2-yl)-4-methyl-2-(methylamino)pyrrolo[1,2-a]pyrimidine-8-carboxamide is a pyrrolopyrimidine derivative . Pyrrolopyrimidines have been studied as ligands of 5-HT3 receptors, inhibitors of human protein kinase CK2, AKT kinase, enzymes RAD51, FAAH, and MAGL, as well as the protein tyrosine phosphatase 1B . These targets play crucial roles in various biological processes, including cell signaling, DNA repair, and enzymatic regulation .
Mode of Action
Given its structural similarity to other pyrrolopyrimidines, it is likely that it interacts with its targets by binding to their active sites, thereby modulating their activity . This can result in changes to cellular processes such as signal transduction, DNA repair, and enzymatic activity .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibition of protein kinases like CK2 and AKT can impact cell proliferation and survival pathways . Similarly, modulation of enzymes like FAAH and MAGL can influence endocannabinoid signaling . The compound’s effects on these pathways can have downstream effects on cellular functions and overall organismal physiology .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways they are involved in. For example, if the compound acts as an inhibitor of protein kinases like CK2 and AKT, it could potentially suppress cell proliferation and induce apoptosis . If it modulates endocannabinoid enzymes like FAAH and MAGL, it could alter pain perception and inflammatory responses .
Propiedades
IUPAC Name |
N-(2-cyclopropylpropan-2-yl)-4-methyl-2-(methylamino)pyrrolo[1,2-a]pyrimidine-8-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-10-9-13(17-4)18-14-12(7-8-20(10)14)15(21)19-16(2,3)11-5-6-11/h7-9,11H,5-6H2,1-4H3,(H,17,18)(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVGDTPOOGYEIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=CN12)C(=O)NC(C)(C)C3CC3)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyclopropylpropan-2-yl)-4-methyl-2-(methylamino)pyrrolo[1,2-a]pyrimidine-8-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Fluorophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2405632.png)
![methyl 2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2405633.png)
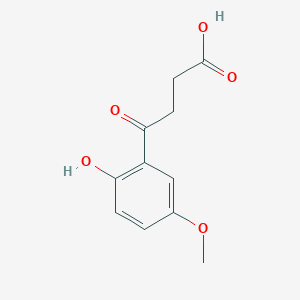
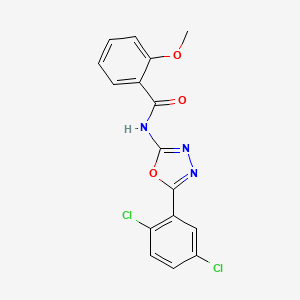
![(1R,2S)-2-[(E)-Prop-1-enyl]cyclopentan-1-ol](/img/structure/B2405637.png)
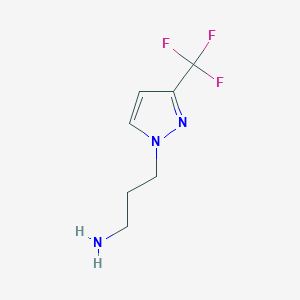
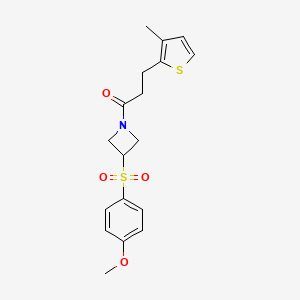
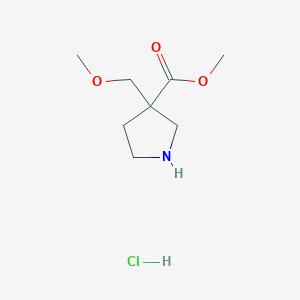
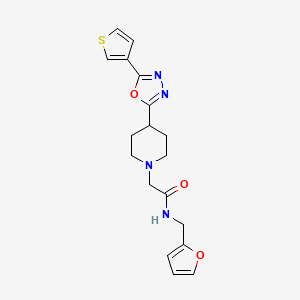
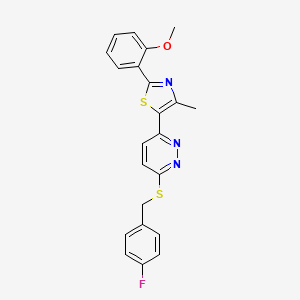
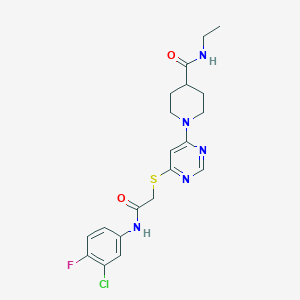
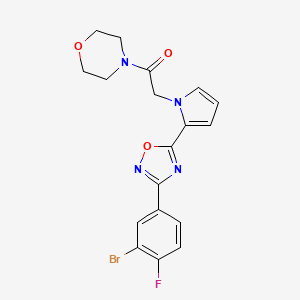
![N-(sec-butyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2405652.png)
![4-[butyl(ethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2405653.png)